molecular formula C13H18N2O2S B2909021 1-(3-Cyclopropylphenyl)sulfonylpiperazine CAS No. 2416262-93-4

1-(3-Cyclopropylphenyl)sulfonylpiperazine

Cat. No.: B2909021
CAS No.: 2416262-93-4
M. Wt: 266.36
InChI Key: XOYQVIKZHLWUQL-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylphenyl)sulfonylpiperazine is a sulfonylpiperazine derivative characterized by a cyclopropylphenyl substituent at the sulfonyl group. Sulfonylpiperazines are widely studied for their structural versatility and pharmacological relevance. The sulfonamide group contributes to hydrogen-bonding interactions, while the piperazine ring enhances solubility and bioavailability, making these compounds valuable in drug discovery .

Properties

IUPAC Name

1-(3-cyclopropylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-8-6-14-7-9-15)13-3-1-2-12(10-13)11-4-5-11/h1-3,10-11,14H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYQVIKZHLWUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyclopropylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 3-cyclopropylphenylsulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 1-(3-Cyclopropylphenyl)sulfonylpiperazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-Cyclopropylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. For instance, sulfonylpiperazine compounds have been shown to interfere with actin-1/profilin dynamics, preventing the invasion of red blood cells by the malaria parasite Plasmodium falciparum. This interference reduces actin polymerization, which is crucial for the parasite’s invasion process .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Halogenated Substituents : The cyclopropyl group in 1-(3-Cyclopropylphenyl)sulfonylpiperazine may enhance metabolic stability compared to halogenated analogs (e.g., 3-Cl or 3-Br), which are prone to oxidative degradation .
  • Positional Effects : Para-substituted analogs (e.g., 4-methylphenyl) improve solubility and oral bioavailability in PI3K inhibitors like GDC-0941, whereas meta-substituted derivatives (e.g., 3-cyclopropylphenyl) may optimize target binding in antimalarial contexts .

Antimalarial Activity

MMV291, a sulfonylpiperazine derivative, disrupts PfPFN-PfACT1 interactions in Plasmodium falciparum, preventing merozoite invasion of red blood cells (EC₅₀ ~50 nM). Resistance studies identified mutations in PfACT1 (M356L) and PfPFN, underscoring the scaffold's specificity for actin-profilin dynamics .

PI3K Inhibition

GDC-0941 incorporates a sulfonylpiperazine group to enhance solubility and cellular potency. It inhibits class I PI3K isoforms with IC₅₀ values <10 nM, demonstrating the scaffold's adaptability in kinase-targeted therapies .

Nicotinic Acetylcholine Receptor Modulation

Compound 12, a sulfonylpiperazine-based negative allosteric modulator (NAM), exhibits 12-fold selectivity for hα4β2 over hα3β4 nAChR subtypes. This highlights the role of sulfonylpiperazine in achieving subtype specificity .

Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituents:

  • 1-(4-Methylphenyl)sulfonylpiperazine : Melting point 97–100°C, high solubility in acetonitrile .
  • 1-(3-Bromophenyl)sulfonylpiperazine : Lower solubility due to bromine's hydrophobicity .
  • 1-(3-Cyclopropylphenyl)sulfonylpiperazine : Predicted improved lipophilicity (logP ~2.5) compared to polar analogs like 1-(4-methylphenyl)sulfonylpiperazine (logP ~1.1) .

Biological Activity

1-(3-Cyclopropylphenyl)sulfonylpiperazine is a small organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 266.36 g/mol
  • CAS Number : 2416262-93-4

The compound features a sulfonyl group attached to a piperazine ring and a cyclopropyl-substituted phenyl group, which contributes to its unique chemical properties and biological activities.

Synthesis

1-(3-Cyclopropylphenyl)sulfonylpiperazine can be synthesized through a multi-step process. The synthesis typically involves:

  • Reagents : 3-cyclopropylphenylsulfonyl chloride and piperazine.
  • Conditions : The reaction is carried out in the presence of a base such as triethylamine under anhydrous conditions at controlled temperatures.

This method allows for the efficient production of the compound while maintaining high purity levels.

Biological Activities

1-(3-Cyclopropylphenyl)sulfonylpiperazine has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Research indicates that this compound may interfere with cancer cell proliferation. Specifically, it has been observed to affect cellular pathways involved in cancer progression, although detailed mechanisms are still under investigation.

The biological activity of 1-(3-Cyclopropylphenyl)sulfonylpiperazine is attributed to its interaction with specific molecular targets:

  • Inhibition of Actin Dynamics : The compound has been shown to interfere with actin polymerization, which is crucial for cellular processes such as motility and invasion. This mechanism is particularly relevant in the context of malaria, where it prevents the invasion of red blood cells by Plasmodium falciparum by disrupting actin dynamics.

Comparative Analysis

When compared to other sulfonylpiperazine derivatives, 1-(3-Cyclopropylphenyl)sulfonylpiperazine exhibits unique properties due to the cyclopropyl group. This structural feature may influence its reactivity and biological activity compared to similar compounds like:

Compound NameStructural FeaturesBiological Activity
1-(4-Methylphenyl)sulfonylpiperazineMethyl group on phenylAntimicrobial, anticancer
1-(4-Chlorophenyl)sulfonylpiperazineChlorine substituentAntimicrobial
1-(4-Fluorophenyl)sulfonylpiperazineFluorine substituentAnticancer

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